Acrylonitrile

Developmental Toxicology Inhalation Toxicology Occupational Health

Select Acrylonitrile for bulk polymer and carbon-fiber manufacturing. It is the monomer of choice for ABS/SAN resins (~42% of global demand) and high-performance PAN-based carbon fiber precursors, with demand growing 8–10% annually. Commercial grades are stabilized with 35–45 ppm MEHQ and offer ≥99.5% purity. Global production exceeds 7.1 million metric tons, ensuring multi-source supply and competitive pricing. Acrylonitrile-based PAN provides quantifiably superior gas barrier and chemical resistance compared to polymethacrylonitrile, making it essential for food-packaging barrier films and chemical-resistant linings. For NBR production, acrylonitrile content directly controls oil/fuel resistance. Avoid generic substitution—methacrylonitrile and propionitrile exhibit inferior safety, polymerization kinetics, and barrier performance.

Molecular Formula C3H3N
CH2=CH-CN
H2C(CH)CN
C3H3N
Molecular Weight 53.06 g/mol
CAS No. 107-13-1
Cat. No. B1666552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylonitrile
CAS107-13-1
SynonymsAcrylonitrile
Cyanide, Vinyl
Vinyl Cyanide
Molecular FormulaC3H3N
CH2=CH-CN
H2C(CH)CN
C3H3N
Molecular Weight53.06 g/mol
Structural Identifiers
SMILESC=CC#N
InChIInChI=1S/C3H3N/c1-2-3-4/h2H,1H2
InChIKeyNLHHRLWOUZZQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 70.9° F (NTP, 1992)
1.40 M
In water, 7.45X10+4 mg/L at 25 °C
Very soluble in ethanol, acetone, benzene, ether
Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene.
SOL IN DIMETHYLSULFOXIDE, DIMETHYLACETAMIDE, DIMETHYLFORMAMIDE
SOL IN MALEIC ANHYDRIDE, NITRILES, NITROPHENOLS, ETHYLENE CARBONATE, HOT BUTYROLACTONE;  INSOL IN ALC, ACETONE, BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER
Solubility in water, g/100ml at 20 °C: 7
7%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acrylonitrile (CAS 107-13-1) Procurement Guide: Industrial Monomer Specifications and Key Differentiators


Acrylonitrile (AN; 2-propenenitrile; vinyl cyanide; CAS 107-13-1) is a colorless, volatile unsaturated nitrile with the formula C₃H₃N [1]. It serves as a high-volume industrial monomer for the production of acrylic fibers, acrylonitrile-butadiene-styrene (ABS) resins, styrene-acrylonitrile (SAN) resins, nitrile rubber (NBR), and carbon fiber precursors . The global acrylonitrile market was valued at approximately USD 13.84 billion in 2024, with a production volume of approximately 7.1 million metric tons [2]. Commercial-grade acrylonitrile is typically stabilized with 0.2–0.5 wt% water and 35–45 ppm monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage [3].

Why Acrylonitrile Cannot Be Substituted with Methacrylonitrile or Propionitrile in Critical Applications


Acrylonitrile, methacrylonitrile (MAN), and propionitrile (PCN) belong to the aliphatic nitrile family but exhibit fundamentally divergent toxicological profiles, polymerization kinetics, and polymer physical properties. In developmental toxicity studies, fetotoxicity was observed at 25 ppm acrylonitrile, whereas methacrylonitrile required 100 ppm to produce comparable effects, and propionitrile caused fetotoxicity only at 200 ppm [1]. In copolymer systems, polyacrylonitrile (PAN) provides superior barrier properties and chemical resistance relative to polymethacrylonitrile (PMAN), though PAN is not melt-processable, whereas PMAN is melt-processable but prone to thermal depolymerization [2]. These distinctions preclude generic substitution without compromising safety, performance, or processability.

Acrylonitrile Differentiating Performance Evidence: Quantitative Comparisons with Methacrylonitrile, Propionitrile, and In-Class Nitriles


Developmental Toxicity: Acrylonitrile Exhibits Fetotoxicity at 4× Lower Concentration than Methacrylonitrile

In a head-to-head inhalation developmental toxicity study in Sprague-Dawley rats exposed for 6 hr/day during gestation days 6–20, acrylonitrile induced fetotoxicity at 25 ppm, whereas methacrylonitrile required 100 ppm to produce fetotoxicity, and propionitrile induced fetotoxicity only at 200 ppm [1]. The study tested eight aliphatic mononitriles across overlapping concentration ranges, establishing a direct comparative toxicity hierarchy: acrylonitrile > methacrylonitrile > propionitrile.

Developmental Toxicology Inhalation Toxicology Occupational Health

Acute Toxicity and Metabolic Mechanism: Acrylonitrile Uniquely Depletes Glutathione Among Aliphatic Nitriles

In a comparative study of equitoxic LD50 doses of saturated and unsaturated aliphatic nitriles in rats, hepatic and blood cyanide levels 1 hour post-treatment were highest following malononitrile and decreased in the order: propionitrile > potassium cyanide > butyronitrile > acrylonitrile [1]. This demonstrates that acrylonitrile produces lower systemic cyanide levels than propionitrile, indicating a distinct toxicological mechanism. Notably, acrylonitrile was the only nitrile tested that significantly reduced tissue glutathione (GSH) levels, whereas propionitrile, butyronitrile, acetonitrile, and allylcyanide did not [1]. The LD50 for acrylonitrile is 78–81 mg/kg (oral, rat) [2].

Acute Toxicology Metabolism Mechanistic Toxicology

Supply Chain Maturity: Acrylonitrile Production Volume Exceeds 7.1 Million Metric Tons Annually, Enabling Cost-Effective Procurement

Global acrylonitrile production volume was approximately 7.1 million metric tons in 2024, with production capacity exceeding 7.6 million metric tons [1][2]. In contrast, methacrylonitrile is produced at niche volumes (< 50,000 metric tons annually, based on available trade data), and propionitrile production is even more limited. The propylene ammoxidation route accounts for approximately 86% of global acrylonitrile supply, with the top 12 manufacturers controlling over 68% of total capacity [2].

Supply Chain Market Analysis Procurement

Copolymer Reactivity: Acrylonitrile Enables Higher AN-AN-AN Triad Content than Methacrylonitrile in Copolymer Systems

In free-radical copolymerization of acrylonitrile (AN) with methyl acrylate (MA) in aqueous medium at 30°C, the monomer reactivity ratios were r₁ (AN) = 0.86 ± 0.05 and r₂ (MA) = 1.25 ± 0.15 [1]. In AN-itaconic acid copolymerization, the penultimate reactivity ratio for MA-terminated radicals was ~2× higher than for IA-terminated radicals, and the AN-AN-AN triad sequence content was higher in AN-MA copolymers than in AN-IA copolymers [2]. Patent literature confirms that in AN/MAN copolymerization, methacrylonitrile reacts faster with propagating free radicals than acrylonitrile, necessitating careful monomer ratio control to achieve target copolymer composition [3].

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Polymer Barrier Performance: Polyacrylonitrile Provides Superior Barrier Properties Relative to Polymethacrylonitrile

According to US Patent US5286828A, polyacrylonitrile (PAN) possesses excellent barrier properties, chemical resistance, rigidity, and heat resistance, though it is not thermoplastic and requires solvent processing which degrades barrier performance. Polymethacrylonitrile (PMAN) also has desirable barrier properties and chemical resistance, but they are explicitly stated to be 'not as good as those of PAN' [1]. The patent further notes that prior copolymers containing ≤ 20 wt% acrylonitrile 'failed to take full advantage of AN's superior barrier characteristics' [1]. The invention teaches that increasing acrylonitrile content enhances barrier properties, though processability constraints historically limited AN incorporation.

Barrier Materials Polymer Physics Packaging

Occupational Exposure Limit Stringency: Acrylonitrile IDLH is 85 ppm and NIOSH REL is 1 ppm, Reflecting Higher Hazard Profile

Acrylonitrile is classified as a probable human carcinogen (IARC Group 2A) and an OSHA select carcinogen [1][2]. The NIOSH Immediately Dangerous to Life or Health (IDLH) value for acrylonitrile is 85 ppm, revised downward from the original 500 ppm based on acute inhalation toxicity data in humans [3]. The NIOSH Recommended Exposure Limit (REL) is 1 ppm TWA (skin), and the OSHA Permissible Exposure Limit (PEL) is 2 ppm TWA (skin) [3]. In contrast, methacrylonitrile has an ACGIH TLV-TWA of 1 ppm (2.7 mg/m³, skin) but lacks the same comprehensive carcinogenicity classification and regulatory infrastructure .

Occupational Safety Industrial Hygiene Regulatory Compliance

Acrylonitrile Procurement Decision Scenarios: Where Evidence Supports Selection Over Alternatives


Scenario 1: High-Volume ABS/SAN Resin Manufacturing

Acrylonitrile is the monomer of choice for ABS and SAN resin production, with these applications collectively accounting for approximately 42% of global acrylonitrile consumption (~3.0 million tons in 2024) [1]. The 7.1 million metric ton annual global production volume ensures competitive pricing, multi-sourcing optionality, and supply chain resilience that niche nitriles cannot match. Procurement teams selecting acrylonitrile for ABS/SAN manufacturing benefit from established quality specifications (≥ 99.5% purity, controlled inhibitor content of 35–45 ppm MEHQ) and a mature global logistics infrastructure [2].

Scenario 2: High-Performance Barrier Film and Coating Development

For applications requiring superior gas barrier properties—such as food packaging barrier films, protective coatings, or chemical-resistant linings—polyacrylonitrile offers quantifiably better barrier performance than polymethacrylonitrile [3]. While PAN's non-thermoplastic nature historically limited its processability, advances in copolymer formulation now enable acrylonitrile/methacrylonitrile copolymers containing 20–90 wt% acrylonitrile that balance barrier performance with melt processability [3]. Researchers and formulators developing high-barrier materials should prioritize acrylonitrile over methacrylonitrile when barrier performance is the critical specification.

Scenario 3: Carbon Fiber Precursor Production Requiring High-Purity Monomer

Carbon fiber precursor production represents a high-growth application for acrylonitrile, with demand increasing 8–10% annually, driven by aerospace, wind energy, and automotive lightweighting applications [4]. This application demands high-purity acrylonitrile grades (> 99.8%), which now represent 41% of total output, up from 28% in 2020 [5]. The propylene ammoxidation route (86% of global supply) has been optimized over decades to deliver the consistent monomer quality required for carbon fiber precursor spinning, where impurities directly impact fiber tensile properties. Methacrylonitrile and propionitrile are not commercially viable alternatives for this application due to fundamentally different polymer backbone structures.

Scenario 4: Nitrile Rubber (NBR) Formulation for Oil-Resistant Seals and Hoses

Nitrile rubber (NBR), an unsaturated copolymer of butadiene and acrylonitrile, accounts for approximately 15% of global acrylonitrile demand [1]. The acrylonitrile content in NBR directly correlates with oil resistance, fuel resistance, and mechanical properties. In NBR/SBR blends, acrylonitrile-butadiene-styrene (ABS) functions as an effective compatibilizer, improving abrasion resistance [6]. The established structure-property relationships linking acrylonitrile content to NBR performance—combined with acrylonitrile's industrial-scale availability—make it irreplaceable in this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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